molecular formula C14H11N2O4- B8563410 4-Nitro-phenyl-N-benzylcarbamate

4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B8563410
M. Wt: 271.25 g/mol
InChI Key: PFVTVOXPJAOCIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-phenyl-N-benzylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group and a 4-nitrophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-phenyl-N-benzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.

    Reduction: Benzyl(4-aminophenyl)carbamate.

    Hydrolysis: Benzyl alcohol and 4-nitrophenol.

Scientific Research Applications

4-Nitro-phenyl-N-benzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in redox reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C14H11N2O4-

Molecular Weight

271.25 g/mol

IUPAC Name

N-benzyl-N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1

InChI Key

PFVTVOXPJAOCIR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.